N-Heptyl-3,4,5-trihydroxybenzamide
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Overview
Description
N-Heptyl-3,4,5-trihydroxybenzamide is an organic compound with the molecular formula C14H21NO4 It is a derivative of 3,4,5-trihydroxybenzamide, where the benzamide group is substituted with a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-3,4,5-trihydroxybenzamide typically involves the reaction of 3,4,5-trihydroxybenzoic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-Heptyl-3,4,5-trihydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Heptyl-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Heptyl-3,4,5-trihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The heptyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxybenzamide: The parent compound without the heptyl substitution.
N-Octyl-3,4,5-trihydroxybenzamide: A similar compound with an octyl chain instead of a heptyl chain.
3,4,5-Trihydroxybenzoic acid: The carboxylic acid precursor.
Uniqueness
N-Heptyl-3,4,5-trihydroxybenzamide is unique due to its heptyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it a valuable compound for applications requiring enhanced interaction with lipid environments.
Properties
CAS No. |
100079-23-0 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-heptyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-2-3-4-5-6-7-15-14(19)10-8-11(16)13(18)12(17)9-10/h8-9,16-18H,2-7H2,1H3,(H,15,19) |
InChI Key |
LKNDXGONKWFJFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
100079-23-0 | |
Origin of Product |
United States |
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